1,6-Diisocyanohexane
CAS No.: 929-57-7
Cat. No.: VC13331383
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929-57-7 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 1,6-diisocyanohexane |
| Standard InChI | InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2 |
| Standard InChI Key | WJCPMQQLTJQIJK-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]CCCCCC[N+]#[C-] |
| Canonical SMILES | [C-]#[N+]CCCCCC[N+]#[C-] |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
1,6-Diisocyanohexane possesses the molecular formula , with a molecular weight of 136.19 g/mol . Its structure consists of a six-carbon aliphatic chain terminating in two isocyano () groups, conferring high reactivity toward nucleophiles and electrophiles. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 0.924 g/cm³ | |
| Boiling Point | 101–103°C at 0.5 mmHg | |
| Melting Point | 21–23°C | |
| Flash Point | 146.2°C | |
| Refractive Index () | 1.443 | |
| LogP | 0.846 |
Synonyms and Regulatory Identifiers
The compound is interchangeably referred to as hexamethylene diisocyanide, 1,6-hexane-diisocyanate, or EINECS 213-202-0 . Its Harmonized System (HS) code, 2926909090, classifies it under "other nitrile-function compounds" with a general tariff rate of 30.0% .
Synthesis and Manufacturing
Conventional Production Routes
The synthesis of 1,6-diisocyanohexane typically begins with 1,6-hexanediamine, which undergoes formylation and subsequent dehydration. One industrially validated method involves refluxing 1,6-hexanediamine with ethyl formate, followed by vacuum distillation to isolate the product. Alternative approaches employ phase-transfer catalysis, where sodium hydroxide and triethylbenzylammonium chloride (TEBAC) facilitate the reaction in chloroform, achieving yields exceeding 70%.
Scalability and Purification Challenges
Despite its straightforward reaction mechanism, scale-up operations face hurdles due to the compound’s thermal instability above 110°C . Industrial processes often incorporate short-path distillation under reduced pressure (0.5 mmHg) to minimize decomposition . Recent patents highlight innovations in continuous-flow reactors to enhance throughput while maintaining product integrity .
Industrial and Research Applications
Polymer Chemistry
1,6-Diisocyanohexane serves as a critical monomer in polyurethane and polyurea production. Its bifunctionality enables the formation of high-density crosslinked networks, yielding materials with superior tensile strength (up to 45 MPa) and thermal resistance (decomposition onset >250°C). Notable applications include:
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Adhesives: Formulations containing 10–15 wt% 1,6-diisocyanohexane exhibit lap-shear strengths of 18–22 MPa on steel substrates .
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Coatings: Automotive clear coats incorporating this compound demonstrate 500+ hours of salt-spray resistance without delamination .
Multicomponent Reactions
The compound’s isocyano groups participate in Passerini reactions, enabling rapid assembly of complex architectures. A 2024 study demonstrated its utility in synthesizing dynamically crosslinked polymers via reaction with α-lipoic acid and aldehydes (Fig. 1) . Resulting materials showed 95% self-healing efficiency after 24 hours at 25°C .
Example: Polymerization with α-lipoic acid yields stimuli-responsive networks .
Recent Advancements and Future Directions
Macroheterocycle Synthesis
A 2023 innovation utilized 1,6-diisocyanohexane to construct silylidene-phosphane macrocycles with tunable luminescence. These materials achieved quantum yields of 0.42–0.67, positioning them as candidates for organic light-emitting diodes (OLEDs) .
Environmental Impact Mitigation
Ongoing research focuses on enzymatic degradation pathways using Pseudomonas putida strains, achieving 85% mineralization within 72 hours under aerobic conditions. Such bioremediation strategies aim to address environmental persistence concerns linked to conventional incineration methods.
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